molecular formula C43H58N4O8 B12764213 Carbamic acid, (2-hydroxy-4-((2-methoxyphenyl)methyl)-5-((2-methyl-1-(((2-(4-morpholinyl)-2-oxo-1-(phenylmethyl)ethyl)amino)carbonyl)propyl)amino)-5-oxo-1-(phenylmethyl)pentyl)-, 1,1-dimethylethyl ester, (1S-(1R*,2R*,4S*,5(R*(R*))))- CAS No. 165453-38-3

Carbamic acid, (2-hydroxy-4-((2-methoxyphenyl)methyl)-5-((2-methyl-1-(((2-(4-morpholinyl)-2-oxo-1-(phenylmethyl)ethyl)amino)carbonyl)propyl)amino)-5-oxo-1-(phenylmethyl)pentyl)-, 1,1-dimethylethyl ester, (1S-(1R*,2R*,4S*,5(R*(R*))))-

Cat. No.: B12764213
CAS No.: 165453-38-3
M. Wt: 758.9 g/mol
InChI Key: MYINREDUALPDHN-BEJGRMFCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbamic acid, (2-hydroxy-4-((2-methoxyphenyl)methyl)-5-((2-methyl-1-(((2-(4-morpholinyl)-2-oxo-1-(phenylmethyl)ethyl)amino)carbonyl)propyl)amino)-5-oxo-1-(phenylmethyl)pentyl)-, 1,1-dimethylethyl ester, (1S-(1R*,2R*,4S*,5(R*(R*))))- is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a carbamic acid ester functional group, which is known for its reactivity and versatility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known methods. The key steps may include:

  • Formation of the carbamic acid ester group.
  • Introduction of the hydroxy and methoxyphenyl groups.
  • Coupling reactions to attach the morpholinyl and phenylmethyl groups.

Industrial Production Methods

Industrial production of such complex compounds usually involves optimization of reaction conditions to maximize yield and purity. This may include:

  • Use of catalysts to accelerate reactions.
  • Control of temperature and pressure to favor desired reaction pathways.
  • Purification techniques such as chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: Conversion of hydroxy groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).

    Reducing agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halides, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymatic activity.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    Pathways: Involvement in metabolic or signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Carbamic acid derivatives: Compounds with similar functional groups but different substituents.

    Amino acid derivatives: Compounds with similar amino acid backbones but different side chains.

Uniqueness

This compound is unique due to its specific combination of functional groups and substituents, which confer distinct chemical and biological properties

Properties

CAS No.

165453-38-3

Molecular Formula

C43H58N4O8

Molecular Weight

758.9 g/mol

IUPAC Name

tert-butyl N-[(2S,3S,5R)-3-hydroxy-5-[(2-methoxyphenyl)methyl]-6-[[(2S)-3-methyl-1-[[(2S)-1-morpholin-4-yl-1-oxo-3-phenylpropan-2-yl]amino]-1-oxobutan-2-yl]amino]-6-oxo-1-phenylhexan-2-yl]carbamate

InChI

InChI=1S/C43H58N4O8/c1-29(2)38(40(50)44-35(26-31-17-11-8-12-18-31)41(51)47-21-23-54-24-22-47)46-39(49)33(27-32-19-13-14-20-37(32)53-6)28-36(48)34(25-30-15-9-7-10-16-30)45-42(52)55-43(3,4)5/h7-20,29,33-36,38,48H,21-28H2,1-6H3,(H,44,50)(H,45,52)(H,46,49)/t33-,34+,35+,36+,38+/m1/s1

InChI Key

MYINREDUALPDHN-BEJGRMFCSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCOCC2)NC(=O)[C@H](CC3=CC=CC=C3OC)C[C@@H]([C@H](CC4=CC=CC=C4)NC(=O)OC(C)(C)C)O

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCOCC2)NC(=O)C(CC3=CC=CC=C3OC)CC(C(CC4=CC=CC=C4)NC(=O)OC(C)(C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.